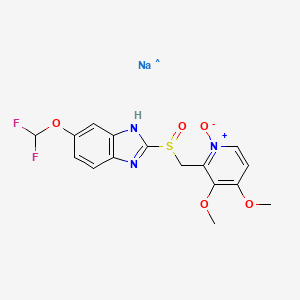

Pantoprazole N-Oxide Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEHEKMTBYCUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279822-90-0 | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation and Spectroscopic Characterization of Pantoprazole N Oxide Sodium Salt

The structural elucidation of Pantoprazole (B1678409) N-oxide, the parent compound of the sodium salt, has been established through various analytical methods. It is identified as a known impurity in bulk preparations of Pantoprazole. researchgate.net The chemical structure involves the addition of an oxygen atom to the pyridine (B92270) nitrogen of the pantoprazole molecule.

Table 1: Physicochemical Properties of Pantoprazole N-Oxide nih.govsynzeal.com

| Property | Value |

| IUPAC Name | 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole |

| CAS Number | 953787-60-5 |

| Molecular Formula | C₁₆H₁₅F₂N₃O₅S |

| Molecular Weight | 399.4 g/mol |

| Exact Mass | 399.07004809 Da |

Powder X Ray Diffraction Pxrd for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phase of a solid material. Each crystalline solid produces a unique diffraction pattern, acting as a fingerprint for its specific crystal structure.

Specific PXRD data for Pantoprazole (B1678409) N-Oxide Sodium Salt is not available in the reviewed scientific literature. However, to illustrate the application of this method, the PXRD data for the well-characterized Pantoprazole Sodium Sesquihydrate is presented. The crystal structure of Pantoprazole Sodium Sesquihydrate has been solved and refined using synchrotron X-ray powder diffraction data, crystallizing in the orthorhombic space group Pbca. researchgate.net The diffraction pattern exhibits distinct peaks at specific 2θ angles, which are used to identify this particular hydrated form. researchgate.netresearchgate.net

Table 2: Representative Powder X-ray Diffraction Peaks for Pantoprazole Sodium Sesquihydrate researchgate.netscribd.com

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 5.3 | 16.673 | 100.0 |

| 13.3 | 6.657 | 15.0 |

| 15.0 | 5.606 | 7.9 |

| 17.2 | 5.155 | 10.4 |

| 19.2 | 4.623 | 5.0 |

| 27.0 | 3.302 | 14.6 |

| 29.0 | 3.079 | 10.8 |

| 34.7 | 2.585 | 12.9 |

| 39.8 | 2.285 | 8.8 |

Note: This data pertains to Pantoprazole Sodium Sesquihydrate and is presented for illustrative purposes due to the absence of published data for Pantoprazole N-Oxide Sodium Salt.

Elemental Analysis and Stoichiometry Verification

Elemental analysis is a critical procedure used to determine the elemental composition of a compound. This technique provides the percentage of each element present, which is then compared against the theoretical values calculated from the molecular formula to verify the compound's stoichiometry and purity.

For Pantoprazole (B1678409) N-Oxide, the theoretical elemental composition can be calculated from its molecular formula, C₁₆H₁₅F₂N₃O₅S. For comparison and as an example of a fully characterized related substance, the calculated elemental composition for Pantoprazole Sodium Sesquihydrate is also provided, which accounts for the sodium atom and the 1.5 molecules of water of hydration. scribd.com

Table 3: Elemental Composition of Pantoprazole N-Oxide and Pantoprazole Sodium Sesquihydrate nih.govscribd.com

| Element | Theoretical % in Pantoprazole N-Oxide (C₁₆H₁₅F₂N₃O₅S) | Theoretical % in Pantoprazole Sodium Sesquihydrate (C₁₆H₁₄F₂N₃O₄SNa · 1.5H₂O) |

| Carbon (C) | 48.12% | 44.55% |

| Hydrogen (H) | 3.79% | 3.97% |

| Fluorine (F) | 9.51% | - |

| Nitrogen (N) | 10.52% | 9.74% |

| Oxygen (O) | 20.03% | 22.26% |

| Sulfur (S) | 8.03% | 7.43% |

| Sodium (Na) | - | 5.33% |

| Water (H₂O) | - | 6.25% |

Stability and Degradation Kinetics of Pantoprazole N Oxide Sodium Salt

Hydrolytic Degradation Pathways and Mechanisms

The hydrolytic stability of Pantoprazole (B1678409) N-oxide is intrinsically linked to the degradation of pantoprazole in aqueous environments. Forced degradation studies on pantoprazole under various pH conditions have led to the identification of several degradation products, including the N-oxide form. nih.gov

pH-Dependent Hydrolysis Studies

The degradation of pantoprazole is highly dependent on pH. mdpi.com In acidic conditions, pantoprazole undergoes rapid degradation. scielo.br For instance, the degradation half-life of pantoprazole at pH 5.0 is approximately 2.8 hours, while at pH 7.8, it increases significantly to about 220 hours. mdpi.com While specific pH-dependent hydrolysis studies starting with Pantoprazole N-oxide are not extensively documented, its formation as a degradation product is observed under various stress conditions applied to pantoprazole.

Identification of Hydrolytic Degradation Products

Forced degradation studies of pantoprazole have identified Pantoprazole N-oxide as a product. In addition to the N-oxide, other related substances have been characterized, providing a picture of the degradation landscape. The primary degradation products identified under various stress conditions are listed below.

| Degradation Product Name | Chemical Name |

| Pantoprazole N-oxide | 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-oxide |

| Pantoprazole sulfone | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole |

| Pantoprazole sulfide (B99878) | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole |

| Pantoprazole N-oxide sulfone | 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)-3,4-dimethoxypyridine 1-oxide |

Data sourced from multiple studies. akjournals.comresearchgate.netscielo.br

Kinetic Modeling of Hydrolytic Decomposition

Photolytic Degradation Studies and Photoproduct Identification

Pantoprazole is known to be unstable under exposure to light. akjournals.com These photolytic degradation studies have been instrumental in identifying Pantoprazole N-oxide as a significant photoproduct.

Wavelength-Specific Photolysis Kinetics

While specific wavelength-dependent photolysis kinetics for Pantoprazole N-oxide are not detailed in the available literature, studies on pantoprazole have been conducted under various light sources, including UV radiation and sunlight. akjournals.com These studies reveal the formation of multiple degradation products, indicating a complex photochemical degradation pathway. One study noted the formation of 8 and 7 degradation products upon exposure to UV radiation and sunlight, respectively. akjournals.comakjournals.com The kinetics of photolysis can be influenced by the concentration of the drug solution, with dilute solutions often approaching first-order kinetics.

Mechanistic Pathways of Photodegradation

The formation of Pantoprazole N-oxide during the photolysis of pantoprazole suggests that the pyridine (B92270) ring of the pantoprazole molecule is susceptible to photo-oxidation. The mechanism likely involves the excitation of the pantoprazole molecule by photons, leading to the formation of reactive intermediates that can react with oxygen to form the N-oxide derivative. Further exposure to light can lead to subsequent reactions, forming other photoproducts such as Pantoprazole N-oxide sulfone. akjournals.comresearchgate.net The exact mechanistic pathways are complex and can involve radical intermediates.

Characterization of Photodegradation By-products

The photostability of a drug substance is a critical parameter, as exposure to light can lead to the formation of degradation products that may be inactive or, in some cases, toxic. While comprehensive studies specifically detailing the photodegradation of Pantoprazole N-Oxide Sodium Salt are limited, extensive research on its parent compound, Pantoprazole, provides significant insights into the potential degradation pathways.

Under photolytic stress, Pantoprazole has been shown to degrade into several by-products. Notably, Pantoprazole N-oxide is itself a significant photodegradation product of Pantoprazole. akjournals.comsemanticscholar.org Further degradation of the N-oxide or the parent compound can lead to the formation of other related substances. Studies on Pantoprazole sodium injection formulations have identified three common impurities under both photolytic and oxidative stress: the sulfone, N-oxide, and N-oxide sulfone derivatives. akjournals.comsemanticscholar.orgresearchgate.net

Exposure of Pantoprazole to UV radiation and sunlight has been found to generate multiple degradation products. akjournals.comresearchgate.net While a definitive list of by-products from the direct photodegradation of this compound is not extensively documented in the literature, it is plausible that similar degradation pathways involving the benzimidazole (B57391) and pyridine rings could occur.

| Photodegradation By-product | Method of Identification | Reference |

| Pantoprazole Sulfone | HPLC, Spike Analysis | akjournals.comsemanticscholar.org |

| Pantoprazole N-oxide Sulfone | HPLC, Spike Analysis | akjournals.comsemanticscholar.org |

Thermal Degradation Profiles and Pathways

Thermal stress can induce physical and chemical changes in a drug substance, affecting its stability and purity. The thermal behavior of this compound is not extensively detailed in publicly available literature. However, analysis of its parent compound, Pantoprazole sodium, offers valuable predictive information.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability of pharmaceutical compounds. For Pantoprazole sodium sesquihydrate, TGA shows a weight loss corresponding to the loss of water molecules upon heating. researchgate.net DSC thermograms of Pantoprazole sodium typically exhibit an endothermic peak corresponding to its melting transition. nih.gov

Pyrolysis Products and Their Identification

Pyrolysis involves the thermal decomposition of a substance in an inert atmosphere, and the subsequent identification of the resulting products can elucidate degradation pathways. There are no specific studies found on the pyrolysis of this compound. However, general knowledge of the pyrolysis of related heterocyclic compounds suggests that cleavage of the sulfinyl bridge and fragmentation of the benzimidazole and pyridine rings are likely outcomes. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be instrumental in identifying such fragments. researchgate.netresearchgate.netchromatographyonline.comshimadzu.commdpi.com

Oxidative Degradation Mechanisms

Oxidative degradation is a common pathway for the decomposition of pharmaceuticals, particularly those with susceptible functional groups like the sulfoxide (B87167) in Pantoprazole.

Forced Oxidation Studies

Forced degradation studies are essential for identifying potential degradation products that could form under storage or administration conditions. Studies on Pantoprazole have consistently shown that it is susceptible to oxidative stress. scielo.brresearchgate.net The primary product of this oxidation is often the corresponding sulfone derivative, known as Pantoprazole sulfone. scielo.br The formation of Pantoprazole N-oxide is also a documented oxidative degradation pathway. akjournals.comresearchgate.netnih.govscribd.com

While forced oxidation studies specifically on this compound are not widely reported, it is reasonable to infer that the molecule could undergo further oxidation. The sulfoxide group, even in the presence of the N-oxide, remains a potential site for oxidation to a sulfone.

Identification of Oxidative Degradants

The primary oxidative degradant of Pantoprazole is Pantoprazole sulfone. scielo.br When Pantoprazole undergoes oxidation, both the sulfur atom and the pyridine nitrogen can be oxidized, leading to the formation of Pantoprazole N-oxide and Pantoprazole sulfone N-oxide. akjournals.comsemanticscholar.orgresearchgate.net Therefore, in a scenario where this compound is subjected to oxidative stress, the formation of Pantoprazole sulfone N-oxide would be a highly probable degradation product.

| Oxidative Degradant | Method of Identification | Reference |

| Pantoprazole Sulfone | HPLC | scielo.br |

| Pantoprazole N-oxide Sulfone | HPLC, Spike Analysis | akjournals.comsemanticscholar.orgresearchgate.net |

Influence of Environmental Factors on Degradation

Detailed investigations into how environmental factors specifically affect the stability of this compound are not documented in accessible scientific literature. The following sections outline the areas where data is currently lacking.

There are no specific studies detailing the effects of humidity on the chemical stability of isolated this compound. While research on Pantoprazole Sodium tablets has shown that high humidity can compromise the integrity of enteric coatings, leading to premature drug release, this data pertains to the formulated parent drug. The hygroscopicity and degradation kinetics of this compound as a pure substance under varying relative humidity levels have not been characterized.

To illustrate the type of data that is currently unavailable for this compound, a hypothetical data table is presented below. This table represents the kind of research findings that would be necessary to understand its stability profile under humid conditions.

Hypothetical Data on Humidity Effects on this compound Stability (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

| Relative Humidity (%) | Temperature (°C) | Time (Weeks) | Degradation (%) | Appearance |

|---|---|---|---|---|

| 30 | 25 | 4 | < 0.1 | No change |

| 60 | 25 | 4 | 0.5 | Slight discoloration |

| 75 | 40 | 4 | 2.1 | Yellowing and clumping |

Interaction with Atmospheric Components

Similarly, specific research on the interaction of this compound with atmospheric components like oxygen, carbon dioxide, or light is not available. Studies on the parent compound, Pantoprazole, indicate that it can degrade under oxidative and photolytic stress, leading to the formation of Pantoprazole N-Oxide among other impurities. However, the reactivity and degradation pathways of the N-oxide salt itself when exposed to these atmospheric elements have not been a subject of published research.

A hypothetical data table is provided below to show what kind of data would be needed to assess its stability in the presence of atmospheric components.

Hypothetical Data on Interaction with Atmospheric Components (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

| Condition | Time (Days) | Major Degradant Formed | Percent of Initial Compound Remaining |

|---|---|---|---|

| Ambient Air | 30 | Unknown | 99.5% |

| Enriched Oxygen (40%) | 30 | Further oxidation products | 97.2% |

| Enriched Carbon Dioxide (5%) | 30 | Carbonate adducts | 98.9% |

Advanced Analytical Method Development and Validation for Pantoprazole N Oxide Sodium Salt

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Pantoprazole (B1678409) and its related compounds, including Pantoprazole N-Oxide. researchgate.netnih.gov Its versatility allows for the development of specific methods tailored to the physicochemical properties of the analyte.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the analysis of Pantoprazole and its impurities. akjournals.comakjournals.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several stability-indicating RP-HPLC methods have been developed that can effectively separate Pantoprazole from its degradation products, including Pantoprazole N-Oxide, Pantoprazole Sulfone, and Pantoprazole Sulfide (B99878). nih.govscielo.brscielo.br These methods are critical for monitoring the stability of Pantoprazole formulations and for impurity profiling. ajrconline.org For instance, a study detailed an RP-HPLC method where Pantoprazole N-Oxide was identified as a degradation product and was successfully separated from the parent drug. nih.gov Another study identified Pantoprazole N-Oxide as one of three common impurities in stressed injection formulations. akjournals.com

Key parameters in method development include the choice of column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. C18 and C8 columns are the most commonly used stationary phases. researchgate.netakjournals.comarabjchem.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. akjournals.comarabjchem.orgnih.gov UV detection is typically performed at wavelengths around 280 nm or 290 nm. researchgate.netajrconline.orgnih.gov

Table 1: Examples of Reversed-Phase HPLC Methods for the Separation of Pantoprazole and its N-Oxide Impurity

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Compound Elution Time | Reference |

|---|---|---|---|---|---|

| Inertsil ODS C18 (250 mm × 4.6 mm, 5-μm) | Methanol:Water (60:40, v/v), pH 3.0 | 1 mL/min | Diode-Array Detection (DAD) | N/A (Method separates Pantoprazole from N-oxide and other degradation products) | akjournals.comakjournals.com |

| Hypersil ODS (125 x 4.0 mm, 5 µm) | Gradient with 0.01 M phosphate buffer (pH 7) and acetonitrile | 1 mL/min | 290 nm | N/A (Method separates Pantoprazole from its potential impurities) | scielo.brscielo.br |

| Nova-Pak C18 | Acetonitrile:KH2PO4 10 mM (pH 7.4) (25:75) | N/A | 290 nm | N/A (Separates Pantoprazole from degradation products) | ajrconline.org |

| Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Gradient with Mobile Phase A (0.01 M ammonium (B1175870) acetate (B1210297) with triethylamine, pH 4.5 - acetonitrile, 70:30) and Mobile Phase B (buffer-acetonitrile, 30:70) | 1 mL/min | 290 nm | N/A (Separates Pantoprazole from five main impurities) | researchgate.net |

| Symmetry C18 (75 mm × 4.6 mm, 3.5 μm) | Acetonitrile:Water (90:10, v/v) | 0.6 mL/min | Tandem Mass Spectrometry (MS/MS) | N/A (Method for determination in human urine) | arabjchem.org |

Normal-Phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, is less common for the analysis of Pantoprazole and its related substances. However, it has been successfully applied for the enantiomeric separation of Pantoprazole. scribd.comnih.gov A study reported the resolution of Pantoprazole enantiomers using a Kromasil CHI-TBB chiral stationary phase in a normal-phase mode with a mobile phase of hexane-isopropanol-acetic acid (95:5:0.1, v/v). nih.gov While this application is for the parent drug, the principles could be adapted for the separation of the enantiomers of Pantoprazole N-Oxide, which is also a chiral compound.

Pantoprazole contains a chiral sulfoxide (B87167) center, and consequently, so does its N-oxide derivative. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, methods for enantiomeric purity are important. Chiral HPLC is the primary technique for separating enantiomers.

Both normal-phase and reversed-phase chiral HPLC methods have been developed for Pantoprazole. scribd.comnih.govphenomenex.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used and have shown success in resolving the enantiomers of Pantoprazole and other proton pump inhibitors. scribd.comphenomenex.comnih.gov For instance, a direct, stereoselective, reversed-phase HPLC method used a cellulose-based chiral stationary phase (Chiralcel OJ-R) for the determination of Pantoprazole enantiomers. scribd.com Another approach used a Lux Amylose-1 stationary phase in reversed-phase mode to achieve high-resolution separation. nih.gov These established methods for Pantoprazole provide a strong foundation for developing a chiral HPLC method for the enantiomeric purity assessment of Pantoprazole N-Oxide Sodium Salt.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is increasingly recognized as a valuable alternative to HPLC, particularly for chiral separations. fagg.belookchem.com It often provides faster separations and higher efficiency compared to HPLC. fagg.be

SFC has been successfully applied to the enantioseparation of several anti-ulcer drugs, including Pantoprazole. fagg.be One study highlighted that while HPLC failed to separate the enantiomers of some proton pump inhibitors, SFC on a Chiralpak® AD-H column successfully resolved all of them with higher resolution and shorter analysis times. fagg.be A study also reported the use of SFC to separate a complex mixture of 14 stereoisomeric metabolites of Pantoprazole. researchgate.net Given its success with the parent compound and its metabolites, SFC represents a promising and powerful technique for the rapid and efficient chiral separation of Pantoprazole N-Oxide enantiomers.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which combine two or more analytical methods, offer superior resolution and identification capabilities, making them indispensable for the analysis of complex pharmaceutical samples.

LC-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and structural confirmation of this compound. rasayanjournal.co.innih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. rasayanjournal.co.innih.gov

In a typical LC-MS/MS method for analyzing impurities like Pantoprazole N-Oxide, a reversed-phase C18 column is often employed for chromatographic separation. rasayanjournal.co.innih.govresearchgate.net The mobile phase composition is optimized to achieve efficient separation from the parent drug, Pantoprazole, and other related substances. rasayanjournal.co.innih.gov For instance, a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic modifier (such as acetonitrile) is commonly used. rasayanjournal.co.inresearchgate.net

The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode for quantification, which provides excellent sensitivity and selectivity. rasayanjournal.co.in The positive ion electrospray ionization (ESI) mode is frequently utilized. rasayanjournal.co.inresearchgate.net For structural confirmation, full scan and product ion scan modes can be employed to obtain the molecular weight and fragmentation pattern of the analyte. researchgate.netklivon.com The structural elucidation of impurities is further supported by comparing their fragmentation patterns with that of the parent drug and by using high-resolution mass spectrometry (HRMS) for accurate mass measurements. researchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Analysis of Pantoprazole-Related Impurities

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., 100 mm x 4.6 mm, 3.0 µm) rasayanjournal.co.in |

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile (Gradient elution) rasayanjournal.co.in |

| Flow Rate | 1.0 mL/min rasayanjournal.co.in |

| Column Temperature | 25°C rasayanjournal.co.in |

| Injection Volume | 10 µL rasayanjournal.co.in |

| Ionization Mode | Positive Ion Electrospray (ESI) rasayanjournal.co.in |

| Detection Mode | Multiple Reaction Monitoring (MRM) rasayanjournal.co.in |

This table presents a generalized set of parameters. Specific conditions may vary based on the instrument and the specific impurities being analyzed.

Research findings have demonstrated the capability of LC-MS/MS methods to detect and quantify potential genotoxic impurities, including N-oxide derivatives, at trace levels (ppm levels). rasayanjournal.co.innih.gov The validation of these methods as per International Council for Harmonisation (ICH) guidelines ensures their linearity, accuracy, precision, and robustness. rasayanjournal.co.innih.govnih.gov

GC-Mass Spectrometry (GC-MS) for Volatile Impurities

While LC-MS/MS is the primary technique for non-volatile impurities like Pantoprazole N-Oxide, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities that may be present in the drug substance or arise from the manufacturing process. researchgate.net

For the analysis of Pantoprazole and its related substances, GC-MS is particularly useful for identifying residual solvents and certain process-related impurities. researchgate.net The method typically involves direct injection of a solution of the sample into the GC system. A capillary column, such as a DB-624, is often used for separation. researchgate.net The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

Table 2: Example GC-MS Conditions for Impurity Profiling

| Parameter | Condition |

| GC Column | Capillary DB-624 (e.g., 60 m × 0.32 mm × 1.8 µm) researchgate.net |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | Gradient |

| Mass Spectrometer | Mass Selective Detector (MSD) researchgate.net |

| Ionization Mode | Electron Ionization (EI) |

This table provides a representative example of GC-MS parameters. The actual conditions would be optimized for the specific volatile impurities of interest.

The validation of GC-MS methods ensures their ability to quantify impurities at low levels, often in the parts-per-million (ppm) range, meeting the stringent requirements of regulatory bodies. researchgate.net

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation technique that can be complementary to liquid chromatography for the analysis of Pantoprazole and its related compounds, including its N-oxide. nih.govingentaconnect.comresearchgate.net CE separates charged molecules in a narrow capillary under the influence of a high electric field. arabjchem.org

For the analysis of Pantoprazole and its enantiomers, Capillary Zone Electrophoresis (CZE) has been employed. nih.gov The use of a chiral selector, such as bovine serum albumin (BSA), in the buffer allows for the separation of the enantiomers of Pantoprazole. nih.gov The optimization of parameters like BSA concentration, buffer pH, and the addition of organic modifiers is crucial for achieving baseline separation. nih.gov For instance, a pH of 7.4 has been found to be a good compromise for enantio-resolution and peak shape. nih.gov

Nonaqueous Capillary Electrophoresis (NACE) has also been explored for the purity analysis of labile pharmaceutical compounds like Pantoprazole. researchgate.netscielo.br This technique uses organic solvents as the background electrolyte, which can be advantageous for compounds that are unstable in aqueous solutions. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative analysis of Pantoprazole and can be adapted for the analysis of its N-oxide, provided there is a suitable chromophore and no significant spectral overlap with other components. fabad.org.trresearchgate.netrjpdft.com

For the determination of Pantoprazole, spectrophotometric methods have been developed based on its UV absorbance in a suitable solvent. fabad.org.trresearchgate.netrjpdft.com A common approach involves dissolving the sample in a solvent like a methanol-water mixture or 0.1N NaOH and measuring the absorbance at its wavelength of maximum absorption (λmax), which is typically around 295 nm. fabad.org.trresearchgate.netrjpdft.com The concentration is then determined from a calibration curve. researchgate.netrjpdft.com

First-derivative UV spectrophotometry is another technique that can enhance the resolution of overlapping spectra, allowing for the determination of a drug in the presence of its impurities. fabad.org.trresearchgate.net By calculating the first derivative of the absorbance spectrum, minor spectral features can be amplified, enabling more selective quantification. fabad.org.trresearchgate.net

Table 3: Summary of Validation Parameters for a UV-Spectrophotometric Method for Pantoprazole

| Parameter | UV Spectrophotometry | First-Derivative UV Spectrophotometry |

| Linearity Range | 2.50 - 80.00 µg/mL researchgate.net | 0.5 - 70 µg/mL researchgate.net |

| Limit of Detection (LOD) | 0.69 µg/mL researchgate.net | 0.15 µg/mL researchgate.net |

| Limit of Quantitation (LOQ) | 2.31 µg/mL researchgate.net | 0.5 µg/mL researchgate.net |

| Mean Recovery | 101.77% fabad.org.tr | 101.28% fabad.org.tr |

| Relative Standard Deviation (RSD) | 1.17% fabad.org.tr | 1.19% fabad.org.tr |

These values are based on published research for Pantoprazole and demonstrate the performance of the methods. fabad.org.trresearchgate.net

Indirect spectrophotometric methods have also been developed. These methods often involve a chemical reaction, such as oxidation with N-bromosuccinimide, followed by the measurement of a colored product. ijcce.ac.ir The intensity of the color produced is proportional to the concentration of the analyte. ijcce.ac.ir

Solid State Chemistry and Polymorphism of Pantoprazole N Oxide Sodium Salt

Polymorphic Forms and Crystallization Studies

Screening for Different Crystalline Polymorphs

There is no available scientific literature detailing the screening for or identification of different crystalline polymorphic forms of Pantoprazole (B1678409) N-Oxide Sodium Salt. The focus of solid-state research has been on the active pharmaceutical ingredient, pantoprazole sodium, which is known to exist in multiple crystalline forms, including hydrates and solvates. researchgate.netimsa.edugoogle.com

Control of Crystallization Processes

Information regarding the controlled crystallization of Pantoprazole N-Oxide Sodium Salt to obtain specific polymorphs is not available. A Chinese patent, CN105111187B, describes a preparation method for what it terms "Pantoprazole Sodium nitrogen oxidation impurity." google.com This process involves the oxidation of an intermediate followed by reaction with sodium hydroxide (B78521) to form the sodium salt. google.com However, the patent does not discuss the control of crystallization to target specific solid-state forms. google.com

Amorphous Form Generation and Stabilization Research

There is no published research on the generation and stabilization of an amorphous form of this compound. In contrast, methods for preparing amorphous pantoprazole sodium have been described, such as lyophilization of an aqueous solution. google.com

Characterization of Solid-State Forms

Detailed characterization data for the solid-state forms of this compound are not present in the available literature. While the molecular formula is provided as C₁₆H₁₄F₂N₃NaO₅S, specific data from analytical techniques used to characterize its solid-state properties are absent. google.com

X-ray Powder Diffraction (XRPD) for Phase Identification

No X-ray Powder Diffraction (XRPD) patterns for any crystalline or amorphous forms of this compound have been published. XRPD is a critical technique for identifying different polymorphic forms, and extensive XRPD data exists for the various forms of pantoprazole sodium. researchgate.netgoogle.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

There is no available data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound. These thermal analysis techniques are essential for characterizing the melting behavior, decomposition, and solvation/hydration states of solid materials. DSC and TGA thermograms for pantoprazole sodium and its various solvates and hydrates have been documented, showing, for instance, a melting transition for pantoprazole sodium around 148°C, which is accompanied by decomposition. scribd.comresearchgate.netactascientific.com

Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful non-destructive technique used to probe the local chemical environment of atomic nuclei in a solid sample. It provides valuable information on the number of crystallographically independent molecules in the asymmetric unit (Z'), molecular conformation, and packing in different polymorphic forms.

While specific ssNMR data for this compound is not published, studies on various forms of Pantoprazole Sodium have utilized this technique. For instance, different crystalline forms of Pantoprazole Sodium, such as its various hydrates and solvates, would be expected to exhibit distinct ¹³C and ¹⁵N ssNMR spectra. imsa.edugoogle.com The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing.

A hypothetical ssNMR study of this compound would involve acquiring spectra for any identified polymorphic forms. The differences in the chemical shifts of the carbon atoms in the benzimidazole (B57391) and pyridine (B92270) rings, as well as the difluoromethoxy and methoxy (B1213986) groups, would be analyzed. The presence of the N-oxide functional group would introduce characteristic changes in the chemical shifts of the adjacent carbon and nitrogen atoms in the pyridine ring compared to Pantoprazole Sodium.

Table 1: Hypothetical ¹³C ssNMR Chemical Shift Differences Between Polymorphs of a Pharmaceutical Salt

| Carbon Atom Position | Form A (ppm) | Form B (ppm) | Difference (ppm) |

| Benzimidazole C2 | 165.2 | 167.8 | 2.6 |

| Pyridine C4 | 148.9 | 147.1 | -1.8 |

| Methylene C | 55.4 | 56.9 | 1.5 |

| OCF₂H | 115.7 | 115.9 | 0.2 |

Note: This table is illustrative and does not represent actual data for this compound.

Dynamic Vapor Sorption (DVS) for Hygroscopicity

Dynamic Vapor Sorption (DVS) is an analytical technique that measures the amount and rate of solvent vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature. It is a critical tool for assessing the hygroscopicity of a pharmaceutical solid, which can significantly impact its stability, processability, and storage requirements.

Studies on Pantoprazole Sodium have revealed the existence of various hydrated forms, and DVS has been instrumental in characterizing their behavior in the presence of moisture. researchgate.netnih.gov For example, DVS analysis of different forms of Pantoprazole Sodium has shown that some forms are not physically stable at high relative humidity and can convert into more stable hydrated forms. researchgate.netnih.gov An amorphous form would typically show a higher and more continuous water uptake compared to a crystalline, non-hygroscopic form.

A DVS analysis of this compound would involve exposing a sample to a programmed range of relative humidity levels and monitoring the change in mass. The resulting sorption-desorption isotherm would reveal its hygroscopic nature.

Table 2: Representative DVS Data for a Pharmaceutical Compound

| Relative Humidity (%) | Sorption (% Weight Change) | Desorption (% Weight Change) |

| 0 | 0.00 | 0.05 |

| 20 | 0.15 | 0.20 |

| 40 | 0.30 | 0.35 |

| 60 | 0.50 | 0.55 |

| 80 | 1.20 | 1.30 |

| 95 | 4.50 | 4.60 |

Note: This table is illustrative and does not represent actual data for this compound.

The shape of the isotherm can indicate whether the water uptake is due to surface adsorption, absorption into the bulk, or hydrate (B1144303) formation (which would be indicated by a step-wise increase in water content at a specific RH).

Interconversion Between Solid Forms and Their Stability

The potential for interconversion between different solid forms (polymorphs, hydrates, solvates) is a critical aspect of pharmaceutical development. The relative stability of these forms determines which form is most suitable for manufacturing and formulation, as an unexpected conversion can alter the drug product's performance.

The stability and interconversion of Pantoprazole Sodium's various solid forms have been extensively studied. researchgate.netnih.govgoogle.com It has been shown that some anhydrous or lower hydrate forms of Pantoprazole Sodium can convert to more stable, higher hydrated forms, such as the sesquihydrate, upon exposure to high humidity or in the presence of certain solvents. researchgate.net Temperature can also induce solid-state conversions; for example, heating a solvate can lead to its desolvation and potential transformation into a different crystalline or amorphous form. google.com

For this compound, a comprehensive stability and interconversion study would involve:

Slurry experiments: Suspending different solid forms in various solvents to determine the most stable form at a given temperature.

Competitive stability studies: Storing different forms under various temperature and humidity conditions to assess their physical and chemical stability over time.

Thermal analysis: Using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify phase transitions and desolvation events upon heating.

The stability of Pantoprazole itself is known to be pH-dependent, with increased degradation in acidic environments. mdpi.comnih.gov Therefore, the stability of this compound would also likely be influenced by pH, in addition to temperature and humidity.

Mechanistic Chemical Studies and in Vitro Biotransformation Non Clinical Focus

Chemical Reactivity and Reaction Mechanisms of the N-Oxide Moiety

The chemical behavior of Pantoprazole (B1678409) N-Oxide Sodium Salt is largely dictated by the pyridine (B92270) N-oxide moiety. This functional group alters the electron distribution within the pyridine ring, influencing its susceptibility to various chemical reactions.

The N-oxide group in heterocyclic compounds like Pantoprazole N-Oxide is known to be a versatile functional group. It can act as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, the electronegative oxygen atom can withdraw electron density inductively, rendering the ring more susceptible to nucleophilic attack, particularly after activation by an electrophile. clearsynth.com

One of the primary reactions of the N-oxide moiety is deoxygenation , which can be achieved using various reducing agents. This process reverts the N-oxide back to the parent pyridine structure. Another significant reaction pathway involves nucleophilic substitution . The N-oxide can be activated by electrophiles, such as acylating or phosphorylating agents, which makes the pyridine ring, especially at the 2- and 4-positions, highly susceptible to attack by nucleophiles. nih.gov

In Vitro Studies of Chemical Transformations in Simulated Biological Fluids (Non-Clinical)

In vitro studies using simulated biological fluids provide insights into the potential non-clinical transformations of Pantoprazole N-Oxide Sodium Salt. These transformations can be mediated by enzymes or influenced by the physicochemical properties of the environment, such as pH.

Enzyme-Mediated Chemical Transformations (e.g., Reduction of N-Oxide, if applicable, focusing on chemical mechanisms)

The enzymatic reduction of N-oxides is a well-documented metabolic pathway for many xenobiotics. scribd.com This reduction can be carried out by various enzyme systems, including cytochrome P450 (CYP) enzymes and other reductases like aldehyde oxidase. acs.orgnih.gov For Pantoprazole N-Oxide, it is plausible that it undergoes enzymatic reduction back to pantoprazole. The pantoprazole parent compound itself is extensively metabolized by hepatic CYP enzymes, primarily CYP2C19 and CYP3A4. nih.govhres.ca It is therefore conceivable that these same enzyme systems could be involved in the reduction of its N-oxide metabolite.

The mechanism of enzymatic reduction of N-oxides often involves a one-electron or two-electron transfer process. In a one-electron reduction, a radical intermediate is formed, which can then be further reduced to the parent amine. Two-electron reduction would directly yield the deoxygenated product.

While specific studies on the enzymatic reduction of Pantoprazole N-Oxide are not extensively detailed in the available literature, the general understanding of N-oxide metabolism suggests this is a likely transformation. For instance, studies on other heterocyclic N-oxides have demonstrated their reduction by enzymes like ferredoxin-NADP+ oxidoreductase. caymanchem.com

pH-Dependent Chemical Reactivity in Biological Mimics

The stability of pantoprazole and its derivatives is known to be pH-dependent. Pantoprazole itself is unstable in acidic conditions and more stable at neutral or alkaline pH. mdpi.comfda.govpfizermedical.com This pH sensitivity is a critical factor in its formulation and mechanism of action. It is highly probable that this compound exhibits similar pH-dependent reactivity.

In acidic environments, protonation of the N-oxide oxygen can occur. This would further activate the pyridine ring towards nucleophilic attack. The degradation of pantoprazole is known to accelerate with decreasing pH. nih.gov While specific degradation kinetics for the N-oxide are not available, it is reasonable to infer a similar trend. In simulated gastric fluid (acidic pH), rapid degradation would be expected. Conversely, in simulated intestinal fluid (neutral to slightly alkaline pH), the compound would likely exhibit greater stability.

A study on the stability of pantoprazole sodium showed significant degradation at pH 4.4 after 25 hours, whereas at pH 12.2, the degradation was much slower. nih.gov Although this data is for the parent drug, it provides a strong indication of the likely pH-dependent behavior of the N-oxide derivative.

Interaction Studies with Model Chemical Systems

The potential for interaction of this compound with endogenous nucleophiles is an important area of investigation. Biological thiols, such as cysteine and glutathione (B108866) (GSH), are abundant in the body and can participate in various chemical reactions.

The metabolism of pantoprazole has been shown to involve conjugation with glutathione. nih.gov This suggests the formation of reactive electrophilic intermediates from pantoprazole that can be trapped by GSH. While direct studies on the interaction of Pantoprazole N-Oxide with thiols are limited, the general reactivity of N-oxides suggests potential pathways. For instance, if the N-oxide undergoes metabolic activation to a more electrophilic species, it could then react with nucleophilic thiol groups.

The interaction of nitrogen oxides with thiols can lead to the formation of S-nitrosothiols or disulfide products, depending on the specific reactants and conditions. pfizermedical.comresearchgate.net Although Pantoprazole N-Oxide is not a nitric oxide donor, its activated forms could potentially react with thiols in a similar nucleophilic-electrophilic manner.

Environmental Chemical Fate and Degradation Studies

Photochemical Transformation in Aqueous Environments

The photochemical degradation of pantoprazole (B1678409) sodium has been observed under various light conditions, suggesting that its N-oxide derivative may also be susceptible to transformation in aqueous environments when exposed to sunlight.

Studies on pantoprazole sodium reveal that it undergoes photodegradation when exposed to both solar and UV light. nih.gov The extent of this degradation is influenced by the medium in which the compound is present. For instance, the degradation pathways differ between solid-state exposure and when the compound is in an aqueous solution. dntb.gov.uanih.gov

Research has identified several degradation products of pantoprazole sodium under photolytic stress. In the presence of water vapor and atmospheric oxygen, key transformation products include 5-difluoromethoxy-3H-benzimidazole-2-thione sodium, 5-difluoromethoxy-3H-benzimidazole sodium, 2-thiol methyl-3,4-dimethoxypyridine, and 2-hydroxymethyl-3,4-dimethoxypyridine. dntb.gov.uanih.gov In alkaline aqueous solutions, the formation of 2-oxymethyl-3,4-dimethoxypyridine sodium salts has been reported. dntb.gov.uanih.gov The degradation process can be accelerated through the use of photocatalysts. researchgate.netresearchgate.net

Conversely, physical protection methods have been shown to mitigate photodegradation. Studies have demonstrated that microencapsulation can effectively shield pantoprazole sodium from the effects of light, thereby enhancing its stability. nih.govscispace.com

Table 1: Photodegradation of Pure Pantoprazole Sodium After 7 Days

| Light Condition | Degradation Percentage (%) |

|---|---|

| Solar Light | 25 |

| UV Radiation (254 nm) | 38.6 |

| UV Radiation (366 nm) | 35.11 |

Data sourced from a study on the photostability of pantoprazole sodium. nih.gov

Hydrolysis in Natural Water Systems

The stability of pantoprazole is highly dependent on pH, which is a critical factor in its potential for hydrolysis in natural water systems. Pantoprazole is known to be unstable in acidic conditions, where it undergoes rapid acid-catalyzed degradation. sjr-publishing.com Conversely, it exhibits greater stability in neutral to alkaline environments. sjr-publishing.com

The half-life of pantoprazole sodium in a phosphate-buffered solution at a pH of 7.4 has been determined to be approximately 124 hours. uj.edu.pl Despite its instability in acidic media, hydrolysis is not generally anticipated to be a primary environmental fate pathway for the parent compound, as it lacks functional groups that are readily hydrolyzed under typical environmental conditions. nih.gov However, some research has documented hydrolysis reactions occurring in aqueous solutions, particularly at acidic pH levels. uj.edu.pl While the primary degradation products of similar proton pump inhibitors have been identified under hydrolytic conditions, specific data for Pantoprazole N-Oxide Sodium Salt is not currently available. ingentaconnect.comresearchgate.net

Sorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediment)

Direct research on the sorption and desorption characteristics of this compound in environmental matrices like soil and sediment is scarce. However, studies on the parent compound, pantoprazole, and its metabolites provide some insight into its potential environmental mobility.

One study investigating the removal of pantoprazole from water utilized a composite iron nano adsorbent. The research determined optimized conditions for adsorption, which included a contact time of 30 minutes, a pH of 7.0, and a temperature of 25.0°C. researchgate.net The data from this study fit well with Langmuir, Freundlich, Temkin, and Dubinin–Radushkevich isotherm models, indicating a favorable and exothermic adsorption process. researchgate.net

Furthermore, the estimated Bioconcentration Factor (BCF) for pantoprazole is 10, which suggests a low potential for accumulation in aquatic organisms. nih.gov Research on a major human metabolite of pantoprazole, 4'-O-demethyl-PPZ sulfide (B99878) (M1), has shown that it can be significantly adsorbed by activated carbon, highlighting that pantoprazole transformation products can interact with solid phases in the environment. nih.gov

Biodegradation Potential (Focus on Chemical Breakdown, Not Ecotoxicity)

The biodegradation potential of pantoprazole appears to be limited, suggesting that it and its transformation products, such as the N-oxide, may persist in the environment.

According to a "closed bottle test," pantoprazole exhibited only 5.5% biological degradation over a 28-day period, leading to its classification as potentially persistent. janusinfo.se Another study categorized pantoprazole as a non-degradable and potentially persistent compound, noting that it could have inhibitory effects on the microbial communities in activated sludge. theseus.fi This is further supported by predictions from the DrugBank database, which classify pantoprazole as "Not ready biodegradable". drugbank.com

The persistence of the parent compound is also reflected in its metabolites. The primary human metabolite, 4'-O-demethyl-PPZ sulfide (M1), is frequently detected in the effluents of wastewater treatment plants and in surface waters, which indicates its resistance to biodegradation. nih.gov

Table 2: Biodegradation Data for Pantoprazole

| Test Method | Duration (days) | Biodegradation (%) | Classification |

|---|---|---|---|

| Closed Bottle Test | 28 | 5.5 | Potentially Persistent janusinfo.se |

| Respirometry Screening | - | - | Non-degradable, Potentially Persistent theseus.fi |

Future Research Directions and Emerging Methodologies

Application of Computational Chemistry for Predicting Properties and Reactivity

Computational chemistry offers a powerful in-silico approach to predict the physicochemical properties and reactivity of molecules, thereby reducing the reliance on time-consuming and resource-intensive laboratory experiments. For Pantoprazole (B1678409) N-Oxide Sodium Salt, computational models can be employed to:

Predict Molecular Properties: Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict a range of properties for Pantoprazole N-Oxide Sodium Salt. These include its electronic structure, molecular geometry, vibrational frequencies, and spectroscopic characteristics (e.g., NMR and UV-Vis spectra). This information is invaluable for its identification and characterization.

Assess Reactivity and Stability: Computational methods can simulate the reactivity of this compound under various conditions. This includes predicting its susceptibility to degradation pathways, its interaction with other molecules, and its potential to form other byproducts. Such predictions are crucial for understanding its stability profile and for developing appropriate storage and handling protocols.

Model Interactions with Biological Systems: While direct biological activity is not the primary focus, computational docking studies could explore the potential interactions of this compound with biological macromolecules. This could provide insights into any unforeseen biological implications.

Recent advancements in computational tools, like the NPCoronaPredict software package, demonstrate the growing capability to model complex interactions between nanoparticles and biological molecules. nih.gov While not directly applied to this compound yet, these methodologies showcase the potential for predicting how such a compound might behave in a biological environment. nih.gov

Development of Advanced Spectroscopic Probes for Real-Time Analysis

The accurate and real-time detection of impurities like this compound during the manufacturing process of Pantoprazole is critical for quality control. Future research will likely focus on the development and application of advanced spectroscopic techniques that offer higher sensitivity, specificity, and speed.

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) is already a staple for analyzing Pantoprazole and its impurities. researchgate.netnih.gov Future developments will likely involve the coupling of HPLC with more advanced detectors, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques provide detailed structural information, enabling the unambiguous identification and quantification of this compound even at trace levels.

Process Analytical Technology (PAT): The integration of spectroscopic probes directly into the manufacturing line for real-time monitoring is a key aspect of PAT. Techniques like near-infrared (NIR) spectroscopy and Raman spectroscopy could be explored for their potential to non-destructively monitor the formation of this compound during the synthesis of Pantoprazole.

Novel Spectroscopic Methods: Research into novel spectroscopic methods, such as those based on fluorescence or phosphorescence, could lead to the development of highly sensitive and selective probes specifically designed to detect this compound.

A study on the simultaneous estimation of Rabeprazole, Pantoprazole, and Itopride by RP-HPLC highlights the utility of UV detection at specific wavelengths for quantification. nih.gov This foundational work can be expanded upon with more advanced spectroscopic detectors for enhanced sensitivity and specificity.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the analysis of large datasets to identify patterns and make predictions.

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties and behavior of new chemical entities. For instance, a study on the solubility enhancement of Pantoprazole Sodium Sesquihydrate successfully employed various tree-based machine learning models to analyze and optimize its solubility based on temperature and pressure. researchgate.netresearchgate.net Similar approaches could be adapted to predict the formation and stability of this compound under different reaction conditions.

Automated Data Analysis: AI can automate the analysis of complex analytical data, such as that generated by chromatography and spectroscopy. This can accelerate the process of impurity identification and quantification, reducing the potential for human error.

Drug Discovery and Design: While this compound is an impurity, AI could be used to explore its chemical space and identify potential modifications that might lead to new compounds with desirable properties.

The application of machine learning in predicting the aqueous solubility of drug-like compounds has shown promising results, with some algorithms outperforming human experts. researchgate.net This underscores the potential of these technologies in various aspects of pharmaceutical research.

Exploration of Novel Analogues with Modified Chemical Stability Profiles

The study of this compound can extend to the synthesis and characterization of novel analogues with altered chemical stability. This research can provide valuable insights into the structure-stability relationships of this class of compounds.

Synthesis of Analogues: By systematically modifying the chemical structure of Pantoprazole N-Oxide, for example, by introducing different substituents on the benzimidazole (B57391) or pyridine (B92270) rings, a library of new analogues can be created.

Stability Studies: These novel analogues would then be subjected to rigorous stability testing under various stress conditions (e.g., pH, temperature, light). This would involve using analytical techniques like HPLC to monitor their degradation over time.

Structure-Stability Relationship Analysis: The data obtained from these stability studies can be used to establish a clear relationship between the chemical structure of the analogues and their stability. This knowledge is crucial for designing more stable pharmaceutical compounds and for understanding the degradation pathways of existing ones.

The stability of Pantoprazole itself is known to be pH-dependent, with degradation increasing at lower pH. nih.gov Understanding how the N-oxide modification and the sodium salt formation impact this stability is a key area for future investigation. By exploring novel analogues, researchers can gain a deeper understanding of the factors that govern the chemical stability of these molecules.

Q & A

Q. How should researchers document experimental procedures for salt preparation to meet peer-review standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.